molecular formula C7H9N3O B070334 6-(Aminomethyl)nicotinamide CAS No. 182159-58-6

6-(Aminomethyl)nicotinamide

Cat. No.: B070334
CAS No.: 182159-58-6
M. Wt: 151.17 g/mol
InChI Key: FAXYPRPMUNHQLC-UHFFFAOYSA-N
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Description

6-(Aminomethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is structurally characterized by the presence of an aminomethyl group attached to the nicotinamide ring This compound is known for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate-dependent enzymes, particularly glucose-6-phosphate dehydrogenase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)nicotinamide typically involves the condensation of 6-aminonicotinic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

6-Aminonicotinic acid+Formaldehyde+AmmoniaThis compound\text{6-Aminonicotinic acid} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} 6-Aminonicotinic acid+Formaldehyde+Ammonia→this compound

The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its role in inhibiting nicotinamide adenine dinucleotide phosphate-dependent enzymes, which are involved in various metabolic pathways.

    Medicine: Research has shown its potential in cancer therapy, particularly in combination with DNA-crosslinking chemotherapy agents like cisplatin. .

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)nicotinamide involves its inhibition of nicotinamide adenine dinucleotide phosphate-dependent enzymes, such as glucose-6-phosphate dehydrogenase. By inhibiting these enzymes, the compound interferes with glycolysis, leading to adenosine triphosphate depletion. This mechanism is particularly effective in enhancing the cytotoxic effects of DNA-crosslinking chemotherapy agents, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    6-Aminonicotinamide: A closely related compound that also inhibits nicotinamide adenine dinucleotide phosphate-dependent enzymes.

    Nicotinamide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, with various biological roles.

    Isonicotinamide: Similar in structure but with different biological activities and applications.

Uniqueness

6-(Aminomethyl)nicotinamide is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinamide adenine dinucleotide phosphate-dependent enzymes and enhance the effects of chemotherapy agents sets it apart from other similar compounds .

Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXYPRPMUNHQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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